molecular formula C23H32N2O3 B6042094 N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide

Cat. No. B6042094
M. Wt: 384.5 g/mol
InChI Key: AJYOSYMNBDQLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. By inhibiting BTK activity, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide disrupts the survival and proliferation of B-cells, leading to anti-tumor effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BTK activity in both healthy and malignant B-cells. In addition, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has been shown to reduce the activation of downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation. N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has also been shown to induce apoptosis in B-cell lines and primary CLL cells. In preclinical studies, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has demonstrated potent anti-tumor activity in xenograft models of CLL and NHL.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide is its specificity for BTK, which minimizes off-target effects and toxicity to normal tissues. N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide may have limitations in patients with acquired resistance to BTK inhibitors or in those with mutations in the BTK gene.

Future Directions

There are several potential future directions for the development of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide. One possibility is the combination of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide with other targeted therapies, such as venetoclax or idelalisib, to improve its efficacy and overcome resistance. Another possibility is the investigation of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, the identification of biomarkers of response to N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide may help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 1,3-dioxolane to form the corresponding acetal. The acetal is then reacted with 3-bromopropionyl chloride to yield the intermediate 3-(3-bromopropionyl)oxyanisole. The spirocyclic piperidine moiety is then introduced via a condensation reaction between this intermediate and 2,2,5-trimethyl-1,3-dioxane-4,6-dione. Finally, the carbonyl group of the piperidine is converted to an amide using propanoyl chloride to yield the desired product.

Scientific Research Applications

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK activity and downstream signaling pathways, leading to reduced cell proliferation and survival. In vivo studies have demonstrated that N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has potent anti-tumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues. These findings suggest that N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has the potential to be an effective therapy for B-cell malignancies.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-28-19-6-4-5-18(15-19)24-21(26)8-7-17-9-13-25(14-10-17)22(27)20-16-23(20)11-2-3-12-23/h4-6,15,17,20H,2-3,7-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOSYMNBDQLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CC34CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.